![molecular formula C12H11N3O2 B7538738 N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological and biochemical processes in the body.
Mecanismo De Acción
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological and biochemical processes in the body. This includes the regulation of neurotransmitter release, which can affect pain perception, mood, and appetite.
Biochemical and Physiological Effects:
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to modulate pain perception, appetite regulation, and immune function. N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has also been shown to have potential therapeutic applications for a variety of conditions, including chronic pain, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide in lab experiments is its high affinity for the cannabinoid receptors. This makes it a valuable tool for studying the mechanisms of action of these receptors. However, there are also limitations to using N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide in lab experiments. For example, this compound is highly potent, which can make it difficult to control dosages and ensure accurate results.
Direcciones Futuras
There are many potential future directions for research on N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide. One area of interest is the development of new compounds that target the cannabinoid receptors with greater specificity and potency. Another area of interest is the study of the long-term effects of cannabinoid receptor activation on the body, particularly with regards to the potential for addiction and other adverse effects. Finally, there is a need for further research on the potential therapeutic applications of N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide and other cannabinoid compounds.
Métodos De Síntesis
The synthesis of N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide involves several steps, including the reaction of 3-(1,3,4-oxadiazol-2-yl)phenylamine with cyclopropanecarbonyl chloride, followed by purification and characterization of the resulting product. The synthesis of N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has been used extensively in scientific research to study the effects of cannabinoids on the body. This compound has been shown to have a high affinity for the cannabinoid receptors, making it a valuable tool for studying the mechanisms of action of these receptors. N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has also been used to study the effects of cannabinoids on various physiological and biochemical processes, including pain perception, appetite regulation, and immune function.
Propiedades
IUPAC Name |
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(8-4-5-8)14-10-3-1-2-9(6-10)12-15-13-7-17-12/h1-3,6-8H,4-5H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODGLHGNTMKVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.